molecular formula C9H16O5 B14514461 2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane CAS No. 62592-77-2

2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane

Katalognummer: B14514461
CAS-Nummer: 62592-77-2
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: GWLIVAKZOZTHOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane is a chemical compound with a unique structure that includes both an oxane ring and a trioxolan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane typically involves the reaction of 1,2,4-trioxolane with an appropriate oxane derivative under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane include other oxane and trioxolan derivatives, such as:

Uniqueness

This distinct structure allows for a broader range of chemical reactions and interactions compared to its analogs .

Eigenschaften

CAS-Nummer

62592-77-2

Molekularformel

C9H16O5

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-[2-(1,2,4-trioxolan-3-yl)ethoxy]oxane

InChI

InChI=1S/C9H16O5/c1-2-5-10-8(3-1)11-6-4-9-12-7-13-14-9/h8-9H,1-7H2

InChI-Schlüssel

GWLIVAKZOZTHOV-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCCC2OCOO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.